1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid
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Overview
Description
1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties
Preparation Methods
The synthesis of 1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid can be achieved through a multi-step process involving several key reactions:
Formation of the Imidazo[1,2-a]pyridine Core: This step typically involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloro and Methoxyphenyl Groups: The chloro and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents and methoxy-substituted benzene derivatives.
Attachment of the Piperidine Carboxylic Acid Moiety: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with piperidine-4-carboxylic acid or its derivatives under suitable coupling conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or greener solvents.
Chemical Reactions Analysis
1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in research to understand the mechanisms of action of imidazo[1,2-a]pyridine derivatives and their effects on cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative-hypnotic drug used for the treatment of insomnia.
Alpidem: An anxiolytic drug with a similar imidazo[1,2-a]pyridine core.
Minodronic Acid: An anti-osteoporosis drug with a different substitution pattern on the imidazo[1,2-a]pyridine core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine carboxylic acid moiety, which may confer distinct biological activities and pharmacokinetic properties .
Properties
IUPAC Name |
1-[[6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-17-5-2-14(3-6-17)20-18(25-12-16(22)4-7-19(25)23-20)13-24-10-8-15(9-11-24)21(26)27/h2-7,12,15H,8-11,13H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIRIRBBZBNKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)CN4CCC(CC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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